molecular formula C9H9N3OS B095897 N'-(benzo[d]thiazol-2-yl)acetohydrazide CAS No. 18672-63-4

N'-(benzo[d]thiazol-2-yl)acetohydrazide

Cat. No.: B095897
CAS No.: 18672-63-4
M. Wt: 207.25 g/mol
InChI Key: NIOFVRMZZVLLAK-UHFFFAOYSA-N
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Description

N’-(1,3-benzothiazol-2-yl)acetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzothiazol-2-yl)acetohydrazide typically involves the reaction of 2-aminobenzothiazole with acetohydrazide. One common method involves the condensation of 2-aminobenzothiazole with acetohydrazide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for N’-(1,3-benzothiazol-2-yl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzothiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)formohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides

Uniqueness

N’-(1,3-benzothiazol-2-yl)acetohydrazide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency in certain assays and possess a broader spectrum of activity .

Biological Activity

N'-(benzo[d]thiazol-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to an acetohydrazide functional group. Its chemical structure contributes to its reactivity and potential interactions with biological targets. The compound can be synthesized through various methods, often involving multi-step procedures that allow for the introduction of different substituents to enhance biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation into its mechanisms of action.
  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole coreAntimicrobial, Antitumor
4-(benzo[d]thiazole-2-yl)phenolsHydroxycoumarin derivativeAcetylcholinesterase inhibitor
2-(benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazideFuran substitutionAntimicrobial, Anti-inflammatory

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 20 µg/mL, showcasing its potential as an antimicrobial agent in clinical applications .
  • Antitumor Activity : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as a lead compound in cancer therapy .
  • Acetylcholinesterase Inhibition : Molecular docking studies revealed that this compound binds effectively to the active site of acetylcholinesterase, suggesting its utility in treating Alzheimer's disease. The binding affinity was comparable to known inhibitors like donepezil .

The biological activities of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in neurotransmitter breakdown, enhancing acetylcholine levels in the brain.
  • Cellular Interaction : Its structural features allow it to interact with cellular membranes or specific receptors, influencing cell signaling pathways related to growth and apoptosis.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6(13)11-12-9-10-7-4-2-3-5-8(7)14-9/h2-5H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOFVRMZZVLLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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